molecular formula C21H26BF4NO+ B14791084 Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-phenyl-, tetrafluoroborate(1-) (1:1)

Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-phenyl-, tetrafluoroborate(1-) (1:1)

Cat. No.: B14791084
M. Wt: 395.2 g/mol
InChI Key: BKDXDYXHSDWXJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves a robust and selective metallaphotoredox-based cross-coupling platform. This method utilizes a nickel catalyst and a photoredox catalyst, such as [Ir(dtbbpy)(ppy)2]PF6, to facilitate the deoxygenative coupling of free alcohols . The reaction conditions are mild and efficient, making it suitable for industrial production .

Chemical Reactions Analysis

5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts and photoredox catalysts . The major products formed from these reactions are typically cross-coupled products, which are valuable intermediates in organic synthesis .

Scientific Research Applications

5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves the activation of free alcohols through the formation of an N-heterocyclic carbene intermediate. This intermediate then participates in C-C cross-coupling reactions with aryl halides, facilitated by a nickel catalyst and a photoredox catalyst . The molecular targets and pathways involved include the activation of alcohols and the subsequent formation of cross-coupled products .

Properties

Molecular Formula

C21H26BF4NO+

Molecular Weight

395.2 g/mol

InChI

InChI=1S/C21H26NO.BF3.F/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3)4;/h7-14H,1-6H3;;/q+1;;

InChI Key

BKDXDYXHSDWXJC-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C.[F]

Origin of Product

United States

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